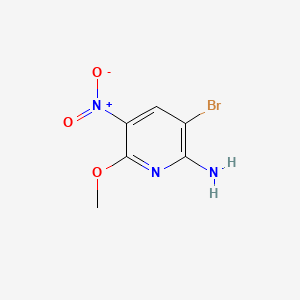
3-Bromo-6-methoxy-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-6-methoxy-5-nitro-2-Pyridinamine: is a chemical compound with the molecular formula C6H6BrN3O3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine typically involves multiple steps. One common method includes the bromination of 6-methoxy-2-pyridinamine followed by nitration. The reaction conditions often require the use of bromine or brominating agents and nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine may involve large-scale bromination and nitration processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of automated systems and advanced technologies helps in maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-6-methoxy-5-nitro-2-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 3-bromo-6-methoxy-5-amino-2-Pyridinamine.
Oxidation: Formation of 3-bromo-6-formyl-5-nitro-2-Pyridinamine.
Wissenschaftliche Forschungsanwendungen
3-bromo-6-methoxy-5-nitro-2-Pyridinamine is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups contribute to the compound’s reactivity and binding affinity to various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-6-methoxy-2-Pyridinamine
- 3-bromo-5-methoxypyridine
- 2-bromo-5-nitropyridine
Comparison
Compared to its similar compounds, 3-bromo-6-methoxy-5-nitro-2-Pyridinamine is unique due to the presence of both methoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C6H6BrN3O3 |
|---|---|
Molekulargewicht |
248.03 g/mol |
IUPAC-Name |
3-bromo-6-methoxy-5-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6BrN3O3/c1-13-6-4(10(11)12)2-3(7)5(8)9-6/h2H,1H3,(H2,8,9) |
InChI-Schlüssel |
LBLFPVOIXWVYRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1[N+](=O)[O-])Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















